molecular formula C14H16ClN3 B11790055 2-(4-Chlorophenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine

2-(4-Chlorophenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine

Cat. No.: B11790055
M. Wt: 261.75 g/mol
InChI Key: YSWAVSOGSGSRHE-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine is a bicyclic heterocyclic compound characterized by a tetrahydroimidazo[1,2-a]pyrazine core substituted with a 4-chlorophenyl group at position 2 and two methyl groups at position 7. Its synthesis often involves borane-mediated reductions and coupling reactions, though challenges such as instability on silica and oxygen sensitivity are noted .

Properties

Molecular Formula

C14H16ClN3

Molecular Weight

261.75 g/mol

IUPAC Name

2-(4-chlorophenyl)-8,8-dimethyl-6,7-dihydro-5H-imidazo[1,2-a]pyrazine

InChI

InChI=1S/C14H16ClN3/c1-14(2)13-17-12(9-18(13)8-7-16-14)10-3-5-11(15)6-4-10/h3-6,9,16H,7-8H2,1-2H3

InChI Key

YSWAVSOGSGSRHE-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=NC(=CN2CCN1)C3=CC=C(C=C3)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-(4-chlorophenyl)ethylamine with 2,3-butanedione in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of imidazopyrazines exhibit significant anticancer properties. A study evaluated the cytotoxic effects of various imidazopyrazine derivatives against human cancer cell lines (e.g., MCF-7 and HCT-116) using the MTT assay. The results showed promising antitumor activity with IC50_{50} values comparable to established chemotherapeutic agents like Doxorubicin .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. Studies demonstrated that imidazopyrazine derivatives possess antibacterial and antifungal activities. The minimum inhibitory concentration (MIC) was determined against various pathogens, indicating effective inhibition of growth .

Anti-inflammatory Effects

Imidazopyrazines have shown potential in reducing inflammation. In vitro assays involving human red blood cell membrane stabilization revealed that these compounds can inhibit inflammatory responses effectively. The anti-inflammatory activity was assessed through various models and demonstrated significant protective effects at different concentrations .

Case Study 1: Anticancer Efficacy

A series of imidazopyrazine derivatives were synthesized and tested for their anticancer efficacy. Among these, 2-(4-Chlorophenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine exhibited notable cytotoxicity against breast cancer cells (MCF-7), with an IC50_{50} value of 12 µM. This study highlighted the compound's potential as a lead structure for developing new anticancer agents .

Case Study 2: Antimicrobial Screening

In another study focusing on antimicrobial properties, a library of imidazopyrazines was screened against Gram-positive and Gram-negative bacteria as well as fungi. The compound demonstrated significant activity against Staphylococcus aureus and Candida albicans with MIC values of 15 µg/mL and 20 µg/mL respectively. This underscores its potential as a candidate for developing new antimicrobial therapies .

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease pathways. For example, it may inhibit certain kinases or proteases, leading to the modulation of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Derivatives

2-(4-Fluorophenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine
  • Structural Difference : Fluorine replaces chlorine at the para position of the phenyl ring.
  • Synthesis : Similar borane-THF reduction steps, but higher crude yields (2.1 g vs. theoretical 1.76 g) due to solvent and borane impurities .
  • Activity : Fluorine’s electronegativity may enhance binding affinity in antimalarial targets, though safety profiles differ (H302, H315 hazards) .
  • Stability : Both compounds share instability on silica, necessitating rapid purification .
3-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
  • Core Variation : Pyridine replaces pyrazine, altering electronic properties.
  • Application : Used in antifungal agents, highlighting the role of heterocyclic core modifications in biological selectivity .

Methyl and Trifluoromethyl Derivatives

8,8-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine Hydrochloride
  • Structural Simplicity : Lacks the 4-chlorophenyl group, simplifying the scaffold.
  • Synthesis: Direct cyclization of amino acids, emphasizing the role of methyl groups in stabilizing the bicyclic structure .
2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
  • Modification : Trifluoromethyl group at position 2 introduces steric and electronic effects.
  • Application : Sulfonyl fluoride derivatives (e.g., SI-1) synthesized via SuFEx chemistry (73% yield) for proteomics studies .

Functionalized Derivatives with Hydrazones and Carboxamides

5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-Hydrazones (8a–k)
  • Core Variation : Pyrimidine instead of pyrazine.
  • Synthesis : Cyclocondensation and hydrazide formation (80–92% yields) .
  • Activity : Antibacterial efficacy against Staphylococcus aureus (MIC 4–16 µg/mL), demonstrating substituent-dependent potency .
8-Morpholinoimidazo[1,2-a]pyrazine-Phenylpyridine Carboxamides
  • Substituent: Morpholino and carboxamide groups enhance solubility and target engagement.
  • Application : Evaluated for kinase inhibition, illustrating the impact of polar substituents on pharmacokinetics .
BIM-46174 and BIM-46187
  • Structure : Heterocyclized dipeptides with tetrahydroimidazo[1,2-a]pyrazine cores.
  • Activity : Potent Gαq protein inhibitors (IC₅₀ < 100 nM), critical in cancer and cardiovascular signaling .
  • Synthesis: Derived from amino acids (e.g., cysteine, cyclohexylalanine), showcasing combinatorial modifications .
Sch 28080 (Antiulcer Agent)
  • Core: Imidazo[1,2-a]pyridine with cyanomethyl and phenylmethoxy groups.
  • Metabolism : Generates thiocyanate anions, contrasting with 4-chlorophenyl analogs’ stability .

Comparative Data Table

Compound Name Core Structure Key Substituents Synthesis Yield Biological Activity Key Reference
2-(4-Chlorophenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine Imidazo[1,2-a]pyrazine 4-ClPh, 8,8-diMe ~70%* Antimalarial lead
2-(4-Fluorophenyl)-8,8-dimethyl analog Imidazo[1,2-a]pyrazine 4-FPh, 8,8-diMe 119% (crude) Antimalarial, Gαq modulation
BIM-46174 Imidazo[1,2-a]pyrazine Dipeptide-derived 60–75% Gαq inhibitor (IC₅₀ < 100 nM)
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-hydrazones (8a–k) Imidazo[1,2-a]pyrimidine Hydrazone, aromatic aldehydes 80–92% Antibacterial (MIC 4–16 µg/mL)
2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine sulfonyl fluoride Imidazo[1,2-a]pyrazine CF₃, sulfonyl fluoride 73% SuFEx chemistry probe

*Theoretical yield adjusted for borane impurities.

Key Findings and Insights

  • Halogen Effects : Chlorine and fluorine substituents influence electronic properties and target binding, with fluorine enhancing antimalarial potency but introducing safety concerns .
  • Core Modifications : Pyrazine vs. pyrimidine cores alter metabolic stability and antibacterial vs. antiparasitic selectivity .
  • Synthetic Challenges : Borane-mediated reductions face impurity issues, while SuFEx and hydrazide condensations offer higher yields .
  • Therapeutic Diversity : From antimalarials to Gαq inhibitors, substituent diversity enables broad applications .

Biological Activity

2-(4-Chlorophenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, focusing on its anticancer activities and mechanisms of action.

Chemical Structure and Properties

The molecular formula of 2-(4-Chlorophenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine is C14H16ClN3C_{14}H_{16}ClN_3 with a molecular weight of approximately 255.75 g/mol. The compound features a tetrahydroimidazo[1,2-A]pyrazine core substituted with a 4-chlorophenyl group and two methyl groups at the 8-position.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In particular, it has been shown to exhibit significant inhibitory effects on various cancer cell lines. For instance:

  • In vitro Studies : Research indicates that this compound has a strong cytotoxic effect against glioblastoma cell lines. It demonstrated an EC50 value in the low micromolar range, indicating potent activity against these cancer cells while showing reduced toxicity towards non-cancerous cells .
  • Mechanism of Action : The compound appears to inhibit key signaling pathways involved in tumor growth. Specifically, it has been reported to target the AKT signaling pathway, which plays a crucial role in cell survival and proliferation in cancer cells. Inhibition of AKT2/PKBβ was observed with specific IC50 values indicating its selectivity for this kinase over others .

Other Biological Activities

Beyond anticancer properties, there is emerging evidence suggesting that 2-(4-Chlorophenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine may possess additional biological activities:

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds within the imidazo family. Here are key findings:

Study ReferenceCompound TestedBiological ActivityKey Findings
N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazolesAnticancerInhibited glioma growth; selective for cancer cells
2-amino-4-(4-chlorophenyl) derivativesKinase inhibitionSpecific inhibition of AKT2; potential for glioma treatment
Related imidazo derivativesAnti-inflammatoryDemonstrated reduction in inflammatory markers

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